Cas no 921912-85-8 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide)
921912-85-8 structure
Product Name:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide
Numéro CAS:921912-85-8
Le MF:C16H22N2O2
Mégawatts:274.358084201813
CID:6436002
PubChem ID:40805134
Update Time:2025-05-26
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide
- NCGC00425387-01
- BRD-K22344168-001-01-7
- F2266-0004
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methylbutanamide
- 921912-85-8
- N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbutanamide
- AKOS024633712
- Butanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-3-methyl-
-
- Piscine à noyau: 1S/C16H22N2O2/c1-4-18-14-7-6-13(17-15(19)9-11(2)3)10-12(14)5-8-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
- La clé Inchi: XBLQXKQEYPDHBD-UHFFFAOYSA-N
- Sourire: C(NC1C=CC2=C(C=1)CCC(=O)N2CC)(=O)CC(C)C
Propriétés calculées
- Qualité précise: 274.168127949g/mol
- Masse isotopique unique: 274.168127949g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 4
- Complexité: 368
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 49.4Ų
Propriétés expérimentales
- Dense: 1.122±0.06 g/cm3(Predicted)
- Point d'ébullition: 545.8±50.0 °C(Predicted)
- Le PKA: 14.56±0.20(Predicted)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2266-0004-2μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2266-0004-5μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2266-0004-10μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2266-0004-20μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2266-0004-1mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2266-0004-2mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2266-0004-3mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2266-0004-4mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2266-0004-5mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2266-0004-10mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide |
921912-85-8 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide Littérature connexe
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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